molecular formula C14H10O3S2 B303386 Spiro[1,3-dithiane-2,8'-cyclobuta[b]chromene]-1',2'-dione

Spiro[1,3-dithiane-2,8'-cyclobuta[b]chromene]-1',2'-dione

Cat. No.: B303386
M. Wt: 290.4 g/mol
InChI Key: QSIHCZUQJSOGLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[8H-benzo[b]cyclobuta[e]pyran-8,2’-[1,3]dithiane]-1,2-dione is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structural feature where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[8H-benzo[b]cyclobuta[e]pyran-8,2’-[1,3]dithiane]-1,2-dione typically involves multi-step reactions. One common method includes the reaction of isatins, oxindoles, and indenoquinoxalines with nitroalkenes and chalcones in the presence of proline or thioproline . The reaction conditions often require specific catalysts and controlled environments to ensure the formation of the desired spiro compound.

Industrial Production Methods

Industrial production of spiro compounds, including spiro[8H-benzo[b]cyclobuta[e]pyran-8,2’-[1,3]dithiane]-1,2-dione, may involve the use of advanced catalytic systems and continuous flow reactors to optimize yield and efficiency. The use of organocatalysts such as N-heterocyclic carbenes, phosphines, and amine bases has been reported to facilitate the synthesis of these compounds on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Spiro[8H-benzo[b]cyclobuta[e]pyran-8,2’-[1,3]dithiane]-1,2-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound.

Common Reagents and Conditions

Common reagents used in the reactions of spiro compounds include diazo ketoesters, nitroalkenes, and chalcones. The reaction conditions often involve the use of Rh(III) catalysts for annulation reactions, which proceed via twofold C-H activation followed by unusual [3+3] and [4+2] annulation .

Major Products Formed

The major products formed from the reactions of spiro[8H-benzo[b]cyclobuta[e]pyran-8,2’-[1,3]dithiane]-1,2-dione depend on the specific reaction pathway and reagents used. For example, the Rh(III)-catalyzed annulation of 3-aryl-2H-benzo[b][1,4]oxazines with diazo ketoesters can yield spiropyrans .

Mechanism of Action

The mechanism of action of spiro[8H-benzo[b]cyclobuta[e]pyran-8,2’-[1,3]dithiane]-1,2-dione involves its ability to undergo isomerization in response to external stimuli such as light, temperature, and pH. This isomerization can lead to changes in the compound’s properties, making it useful in applications such as sensing and photopharmacology . The molecular targets and pathways involved in these processes are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[8H-benzo[b]cyclobuta[e]pyran-8,2’-[1,3]dithiane]-1,2-dione stands out due to its specific structural features and the presence of both benzo and dithiane moieties

Properties

Molecular Formula

C14H10O3S2

Molecular Weight

290.4 g/mol

IUPAC Name

spiro[1,3-dithiane-2,8//'-cyclobuta[b]chromene]-1//',2//'-dione

InChI

InChI=1S/C14H10O3S2/c15-11-10-13(12(11)16)17-9-5-2-1-4-8(9)14(10)18-6-3-7-19-14/h1-2,4-5H,3,6-7H2

InChI Key

QSIHCZUQJSOGLK-UHFFFAOYSA-N

SMILES

C1CSC2(C3=CC=CC=C3OC4=C2C(=O)C4=O)SC1

Canonical SMILES

C1CSC2(C3=CC=CC=C3OC4=C2C(=O)C4=O)SC1

Origin of Product

United States

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